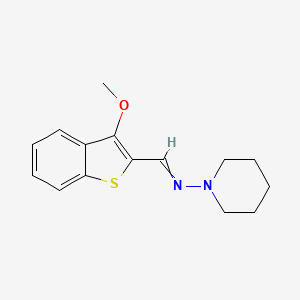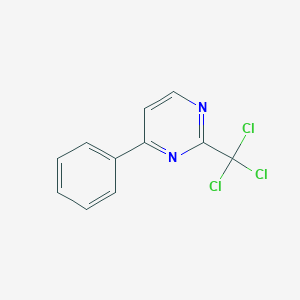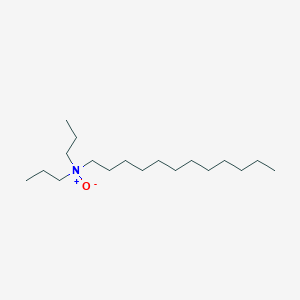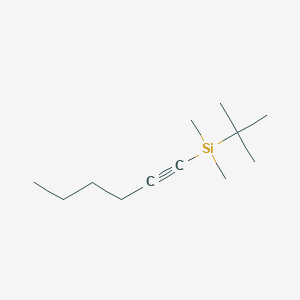
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is a quaternary ammonium compound that features both a bromoethyl and a cyanopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide typically involves the reaction of 3-cyanopropylamine with 2-bromoethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-cyanopropylamine+2-bromoethyl bromide→(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethylamine derivatives.
Oxidation: Products may include carboxylic acids or other oxidized forms.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Aplicaciones Científicas De Investigación
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyanopropyl group can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromoethyl)trimethylammonium bromide
- (2-Bromoethyl)triphenylphosphonium bromide
- (2-Bromoethyl)ethylammonium bromide
Uniqueness
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is unique due to the presence of both a bromoethyl and a cyanopropyl group This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
93263-15-1 |
|---|---|
Fórmula molecular |
C8H16Br2N2 |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
2-bromoethyl-(3-cyanopropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H16BrN2.BrH/c1-11(2,8-5-9)7-4-3-6-10;/h3-5,7-8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
XUQWXCHEHKSAPL-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCCC#N)CCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


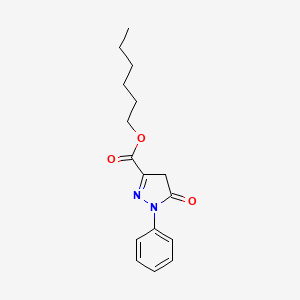
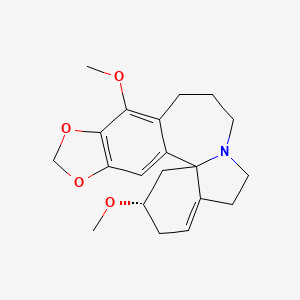
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)


![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)

